molecular formula C5H7F3N4 B13189666 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No.: B13189666
M. Wt: 180.13 g/mol
InChI Key: ABSUTWXXCSJXDD-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine typically involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar trifluoromethylation techniques on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in its antimalarial application, it inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in malaria parasites . This inhibition disrupts the parasite’s ability to replicate and survive.

Comparison with Similar Compounds

Uniqueness: 1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical properties and biological activities. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C5H7F3N4/c1-2(9)3-10-4(12-11-3)5(6,7)8/h2H,9H2,1H3,(H,10,11,12)

InChI Key

ABSUTWXXCSJXDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C(F)(F)F)N

Origin of Product

United States

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